4-(Pyridazin-3-yloxy)aniline
Overview
Description
4-(Pyridazin-3-yloxy)aniline is an organic compound derived from the reaction between aniline and pyridazine-3-carbonitrile. It is related to 3-chloro-4-(pyridazin-3-yloxy)aniline, which has a molecular weight of 221.65 .
Molecular Structure Analysis
The InChI code for 3-chloro-4-(pyridazin-3-yloxy)aniline, a related compound, is1S/C10H8ClN3O/c11-8-6-7(12)3-4-9(8)15-10-2-1-5-13-14-10/h1-6H,12H2
. This suggests a similar structure for 4-(Pyridazin-3-yloxy)aniline, but without the chlorine atom.
Scientific Research Applications
Molecular Docking and QSAR Studies
- Title: Docking and QSAR Studies for c-Met Kinase Inhibitors
- Applications: This study performed docking of various compounds, including those related to 4-(Pyridazin-3-yloxy)aniline, complexed with c-Met kinase. It analyzed the orientations and active conformations of these inhibitors. Quantitative Structure–Activity Relationship (QSAR) methods were used to predict biological activities, providing insights into the molecular features contributing to high inhibitory activity.
- Source: (Caballero et al., 2011)
- Title: Conducting Polymers Prepared by Oxidative Polymerization: Polyaniline
- Applications: This research focused on polyaniline (PANI), a polymer closely related to aniline derivatives. It discussed the regulation of its properties for applications in alternative energy sources, non-linear optics, and other fields. This indicates the potential of 4-(Pyridazin-3-yloxy)aniline in similar applications.
- Source: (Gospodinova & Terlemezyan, 1998)
- Title: Synthesis, Crystal Structures, and Biological Evaluation of Pyridazine Derivatives
- Applications: This study involves the synthesis of functionalized pyridazine derivatives, closely related to 4-(Pyridazin-3-yloxy)aniline. These compounds were evaluated for antimicrobial activities, suggesting the potential application of 4-(Pyridazin-3-yloxy)aniline in creating compounds with antimicrobial properties.
- Source: (Singh et al., 2020)
properties
IUPAC Name |
4-pyridazin-3-yloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBDCABSXKPGDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridazin-3-yloxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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